molecular formula C18H16F3NO3S2 B2976082 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1428348-37-1

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2976082
CAS No.: 1428348-37-1
M. Wt: 415.45
InChI Key: PKTRZPUFDUELJH-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H16F3NO3S2 and its molecular weight is 415.45. The purity is usually 95%.
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Scientific Research Applications

Two-Phase System for Synthesis

A novel approach for the synthesis of furylmethane derivatives utilizes a two-phase reaction system, significantly enhancing the yield of tri(furyl)methane from furfural and furan. This method leverages acidic aqueous phases and furan phases to suppress polymer formation, thus improving product yield. The use of different –SO3H functionalized ionic liquids in this context showcases an effective means of condensing furan and furfural, with certain ionic liquids demonstrating superior catalytic activity due to their acidic nature and structural features (Shinde & Rode, 2017).

Conformation and Self-Association Studies

The structural and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been explored. This compound forms cyclic dimers in inert solvents, and chain associates via hydrogen bonding in crystal forms. Such studies are vital for understanding the molecular interactions and designing compounds with desired properties (Sterkhova, Moskalik, & Shainyan, 2014).

Regioselective Nucleophilic Carbon-Carbon Bond Formation

Research into the nucleophilic installation of carbon functional groups on furan and thiophene nuclei has shown complete regioselectivity. This work contributes to the field of organic synthesis by offering new pathways for the modification of heteroaromatic compounds, which can be valuable in the development of pharmaceuticals and materials (Akai et al., 2004).

Structural Studies of Derivatives

The crystal structures of nimesulidetriazole derivatives have been determined, providing insights into the nature of intermolecular interactions. Such studies are crucial for drug design and the development of new materials, as they help understand how molecular packing affects properties (Dey et al., 2015).

Catalytic and Synthetic Applications

Research on various synthetic methodologies, including the chiral phosphine-catalyzed construction of gamma-butenolides and the rearrangement of amino acid-derived sulfonamides, demonstrates the versatility of sulfonamide compounds in catalysis and organic synthesis. These studies underline the potential of such compounds in facilitating complex chemical transformations with high efficiency and selectivity (Jiang, Shi, & Shi, 2008); (Králová et al., 2019).

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3S2/c19-18(20,21)16-5-3-14(4-6-16)13-27(23,24)22(10-15-7-8-25-12-15)11-17-2-1-9-26-17/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTRZPUFDUELJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.